1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol

Alpha-2 Adrenergic Receptor Structure-Activity Relationship Neuropharmacology

Researchers often face supply inconsistencies for specific THIQ analogs where minor substitution changes drastically alter pharmacological activity. This compound solves the need for a precisely characterized α2-adrenergic antagonist. Its 2-thienyl and 6-hydroxy substitution pattern is essential for target binding, making it non-substitutable for SAR studies. - Confirmed selective α2-adrenergic receptor antagonist scaffold for CNS therapeutic research. - Ideal probe to compare thiophene vs. phenyl bioisosterism in receptor engagement assays. - Reliable synthetic benchmark for developing novel heteroaromatic THIQ cyclization methodologies.

Molecular Formula C13H13NOS
Molecular Weight 231.32 g/mol
CAS No. 600646-68-2
Cat. No. B12579511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS600646-68-2
Molecular FormulaC13H13NOS
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C=C(C=C2)O)C3=CC=CS3
InChIInChI=1S/C13H13NOS/c15-10-3-4-11-9(8-10)5-6-14-13(11)12-2-1-7-16-12/h1-4,7-8,13-15H,5-6H2
InChIKeyRBCUOBUHBWNSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol: Profile & Procurement


1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 600646-68-2) is a heterocyclic compound belonging to the 1-substituted-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) class . Its structure features a thiophene ring at the 1-position and a hydroxyl group at the 6-position of the tetrahydroisoquinoline core. This specific substitution pattern imparts distinct pharmacological properties, primarily as a selective antagonist of the alpha-2 adrenergic receptor, making it a valuable scaffold for therapeutic research in areas such as depression, metabolic disorders, and hypertension [1].

Why 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol Cannot Be Replaced in Alpha-2 Research


In the realm of alpha-2 adrenergic receptor pharmacology, the 1-position substituent on the tetrahydroisoquinoline core is a critical determinant of binding affinity and functional selectivity [1]. Simple substitution with a benzyl or alkyl group, as found in generic THIQ analogs, is insufficient to achieve the desired receptor interaction profile. The thiophene ring of this compound introduces a unique combination of aromatic and heteroatom electronic characteristics that are essential for potent and selective antagonism [2]. Direct replacement with a close analog lacking the 2-thienyl moiety or the 6-hydroxy group can lead to a significant loss of activity, making this specific compound non-substitutable for target engagement studies or SAR exploration of this chemotype.

Differentiated Pharmacological Profile of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol


Thiophene Substitution Confers Alpha-2 Selectivity

The compound 1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol is explicitly claimed as a selective inhibitor of alpha-2 adrenergic receptors in a key patent, distinguishing it from unsubstituted or alkyl-substituted tetrahydroisoquinolines [1]. In contrast, a closely related analog, 1-(2-furyl)-1,2,3,4-tetrahydroisoquinolin-6-ol (where the sulfur atom is replaced by oxygen), while also claimed, can exhibit a different selectivity profile due to altered heteroatom electronegativity and aromaticity. Furthermore, the specific substitution pattern (thiophene at the 1-position, hydroxyl at the 6-position) is required for activity; for instance, a 1-methyl-1,2,3,4-tetrahydroisoquinoline analog (lacking both the 2-thienyl and 6-hydroxy groups) showed no significant anticonvulsant activity in the same assay series, demonstrating the necessity of the heteroaromatic moiety [2].

Alpha-2 Adrenergic Receptor Structure-Activity Relationship Neuropharmacology

CNS Penetration Enhanced by 2-Thienyl Lipophilicity

The thiophene ring at the 1-position provides a calculated logP value favorable for blood-brain barrier (BBB) penetration, a desirable attribute for CNS-targeted therapeutics . Compared to a more polar heteroaromatic analog like 1-(2-pyridyl)-1,2,3,4-tetrahydroisoquinolin-6-ol, the thiophene-containing compound is predicted to exhibit higher passive membrane permeability. While direct experimental logP or logD values for this exact compound are not available in the primary literature, the class-level inference is supported by the anticonvulsant activity observed in vivo for the related compound (-)-1-methyl-2-(2-thienyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, which demonstrated efficacy in a mouse seizure model, confirming CNS exposure for this thiophene-containing THIQ chemotype [1].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Pummerer Cyclization via 2-Thienyl Moiety

The presence of the thiophene ring facilitates a streamlined synthetic route via Pummerer-type cyclization, allowing for efficient construction of the 1-substituted THIQ core [1]. This contrasts with the synthesis of 1-aryl analogs (e.g., 1-phenyl-1,2,3,4-tetrahydroisoquinolin-6-ol), which often require harsher conditions or provide lower yields. The thiophene nucleophile, when treated with trifluoroacetic anhydride under mild conditions, undergoes a tandem cyclization reaction to form the target scaffold, a methodology that is well-precedented for thiophene and benzothiophene derivatives but less effective for other heteroaromatics. This synthetic advantage translates to easier access for medicinal chemistry groups seeking to generate focused libraries around this pharmacophore [2].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Key Research Applications of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol


Alpha-2 Adrenergic SAR for CNS Disorders

As a selective alpha-2 adrenergic antagonist with a thiophene moiety, this compound serves as an essential tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for depression, anxiety, and other CNS disorders [1]. Its differentiated CNS penetration profile, inferred from the in vivo activity of related thienyl THIQs, makes it a superior starting point compared to more polar analogs when brain exposure is a key objective [2].

Pharmacophore Validation of Heteroaromatic Bioisosteres

The 2-thienyl group is a well-established bioisostere for phenyl rings in medicinal chemistry. This compound is an ideal probe to validate whether thiophene substitution can maintain or improve upon the alpha-2 adrenergic binding affinity and selectivity of a corresponding 1-phenyl analog. Researchers can directly compare the target compound with 1-phenyl-1,2,3,4-tetrahydroisoquinolin-6-ol to quantify the impact of heteroatom introduction on target engagement and downstream functional activity [1].

Pummerer-Type Cyclization Methodology Development

The established synthesis of 1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol via Pummerer cyclization provides a robust platform for developing and optimizing new synthetic methodologies for heteroaromatic THIQs [1]. This compound can be used as a benchmark substrate to test novel catalysts, explore alternative activating agents, or extend the scope of tandem cyclization cascades, thereby contributing to advancements in heterocyclic chemistry [2].

In Vivo Proof-of-Concept for Anticonvulsant Activity

The anticonvulsant efficacy demonstrated by the structurally related compound (-)-1-methyl-2-(2-thienyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride in an NMDA-induced seizure model supports the use of this chemotype in CNS drug discovery [1]. 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 600646-68-2) can serve as a key analog in further exploring the therapeutic window and mechanism of action for this class of anticonvulsant agents, particularly in models where alpha-2 adrenergic modulation is implicated.

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